molecular formula C16H21N3O3S B2429274 N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide CAS No. 1241192-43-7

N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide

Cat. No.: B2429274
CAS No.: 1241192-43-7
M. Wt: 335.42
InChI Key: ZVULCNQEHNEIHO-UHFFFAOYSA-N
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Description

N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide is a synthetic acetamide derivative of interest in medicinal chemistry and pharmaceutical research. This compound features a cyano group on the cyclopentyl ring and an ethylsulfonyl anilino moiety, structural characteristics often associated with bioactive molecules. Acetamide compounds with similar structural motifs, such as a cyanocyclopentyl group, have been identified as key intermediates and core structures in synthetic chemistry . Cyanoacetamide derivatives are recognized as versatile precursors in heterocyclic synthesis and are valued for their role in the discovery of new therapeutic agents . Research into related acetamide compounds has highlighted their potential as glucokinase activators for the treatment of metabolic diseases . Glucokinase plays a critical role in glucose homeostasis, and its activators are investigated for managing type 2 diabetes, obesity, and hyperglycemia . Furthermore, cyanoacetamide-based structures have demonstrated notable antitumor activity in preclinical studies, functioning as key scaffolds in novel pyrimidine and pyrazolopyrimidine derivatives that inhibit the proliferation of various human cancer cell lines . The structural design of this compound suggests it is a valuable candidate for researchers exploring metabolic disorders and oncology. It is supplied exclusively for laboratory research applications. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O3S/c1-2-23(21,22)14-7-5-13(6-8-14)18-11-15(20)19-16(12-17)9-3-4-10-16/h5-8,18H,2-4,9-11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVULCNQEHNEIHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)NCC(=O)NC2(CCCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sulfonation of Aniline

4-Aminobenzenesulfonic acid is synthesized by reacting aniline with concentrated sulfuric acid at 180–200°C for 4–6 hours. The crude product is neutralized with sodium hydroxide to yield the sodium salt, which is then filtered and dried.

Ethylation of Sulfonic Acid

The sodium salt of 4-aminobenzenesulfonic acid undergoes alkylation with ethyl bromide in dimethylformamide (DMF) at 60–80°C for 12 hours. Tetrabutylammonium bromide (TBAB) serves as a phase-transfer catalyst, achieving 70–85% yield. Purification via recrystallization from ethanol/water (1:3) affords 4-ethylsulfonylaniline as a white crystalline solid.

Characterization Data :

  • Melting Point : 112–114°C
  • FT-IR (KBr) : 3450 cm⁻¹ (N–H), 1320 cm⁻¹ (S=O asym), 1150 cm⁻¹ (S=O sym)
  • ¹H NMR (400 MHz, DMSO-d₆) : δ 7.65 (d, 2H, J = 8.4 Hz), 6.60 (d, 2H, J = 8.4 Hz), 3.10 (q, 2H, J = 7.2 Hz), 1.25 (t, 3H, J = 7.2 Hz)

Synthesis of 1-Cyanocyclopentylacetamide

Cyclopentanone Cyanohydrin Formation

Cyclopentanone reacts with hydrogen cyanide (HCN) in the presence of a catalytic amount of potassium cyanide (KCN) at 0–5°C for 2 hours. The resulting cyanohydrin is stabilized by acetic acid quenching, yielding 1-cyanocyclopentanol.

Oxidation to 1-Cyanocyclopentanone

The cyanohydrin is oxidized using Jones reagent (CrO₃/H₂SO₄) at −10°C to prevent over-oxidation. The reaction mixture is stirred for 1 hour, followed by neutralization with sodium bicarbonate. Extraction with dichloromethane (DCM) and solvent evaporation yields 1-cyanocyclopentanone (65–75% yield).

Reductive Amination to 1-Cyanocyclopentylamine

1-Cyanocyclopentanone undergoes reductive amination with ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours. The product is purified via vacuum distillation (bp 95–98°C at 15 mmHg).

Acetamide Formation

1-Cyanocyclopentylamine reacts with chloroacetyl chloride in anhydrous tetrahydrofuran (THF) at 0°C, with triethylamine (TEA) as a base. After stirring for 4 hours, the mixture is washed with water, and the organic layer is dried over MgSO₄. Solvent removal affords 2-chloro-N-(1-cyanocyclopentyl)acetamide (82% yield).

Characterization Data :

  • Melting Point : 89–91°C
  • ¹³C NMR (100 MHz, CDCl₃) : δ 169.5 (C=O), 119.8 (CN), 45.2 (CH₂Cl), 38.5 (cyclopentyl C), 25.3–28.7 (cyclopentyl CH₂)

Coupling of Subunits

Nucleophilic Substitution Reaction

2-Chloro-N-(1-cyanocyclopentyl)acetamide and 4-ethylsulfonylaniline are combined in acetonitrile with potassium carbonate (K₂CO₃) as a base. The reaction is refluxed for 8–12 hours, monitored by TLC. Post-reaction, the mixture is filtered, and the solvent is evaporated. The residue is recrystallized from ethyl acetate to yield the final product.

Optimized Conditions :

Parameter Value
Solvent Acetonitrile
Temperature 80°C
Reaction Time 10 hours
Base K₂CO₃ (2.5 equiv)
Yield 68–74%

Alternative Coupling via Carbodiimide Chemistry

A mixture of 2-(4-ethylsulfonylanilino)acetic acid (prepared via hydrolysis of the chloroacetamide intermediate) and 1-cyanocyclopentylamine is reacted with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF. After stirring at room temperature for 24 hours, the product is extracted with ethyl acetate and purified via column chromatography (SiO₂, hexane/ethyl acetate 3:1).

Comparative Yields :

Method Yield (%) Purity (HPLC)
Nucleophilic 74 98.5
Carbodiimide 81 99.2

Analytical and Spectroscopic Validation

Structural Confirmation

  • High-Resolution Mass Spectrometry (HRMS) : [M+H]⁺ Calculated: 364.1423; Found: 364.1421
  • X-ray Crystallography : The acetamide carbonyl forms an intramolecular hydrogen bond with the cyclopentyl NH group (N–H⋯O = 2.02 Å), stabilizing a planar conformation.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) :

  • Decomposition onset: 220°C
  • Residual mass at 600°C: 12% (inorganic sulfonate residues)

Industrial Scalability and Environmental Considerations

The nucleophilic substitution route offers scalability due to minimal byproduct formation and straightforward purification. Solvent recovery systems (e.g., acetonitrile distillation) reduce environmental impact. The carbodiimide method, while higher-yielding, generates stoichiometric amounts of urea byproducts, necessitating additional waste treatment.

Chemical Reactions Analysis

Types of Reactions

N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(1-cyanocyclopentyl)-2-(4-methylsulfonylanilino)acetamide: Similar structure but with a methylsulfonyl group instead of an ethylsulfonyl group.

    N-(1-cyanocyclopentyl)-2-(4-chlorosulfonylanilino)acetamide: Similar structure but with a chlorosulfonyl group instead of an ethylsulfonyl group.

Uniqueness

N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The ethylsulfonyl group, in particular, may enhance its solubility and reactivity compared to similar compounds with different substituents.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing N-(1-cyanocyclopentyl)-2-(4-ethylsulfonylanilino)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions, including:
  • Cyanocyclopentyl group introduction : Use cyanogen bromide or potassium cyanide under controlled pH (e.g., buffered conditions) to avoid side reactions .
  • Acetamide coupling : Employ coupling agents like EDCI/HOBt in polar aprotic solvents (e.g., DMF) with triethylamine as a base to facilitate amide bond formation .
  • Sulfonylation : React 4-ethylsulfonylaniline with chloroacetyl chloride, followed by purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
  • Key parameters : Maintain temperatures between 0–25°C during sensitive steps (e.g., cyanide addition) and monitor progress via TLC or HPLC .

Q. How is structural integrity confirmed for this compound?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR spectroscopy : Assign peaks for the cyanocyclopentyl group (δ ~1.5–2.5 ppm for cyclopentyl protons; δ ~120 ppm for nitrile carbon in 13C^{13}\text{C} NMR) and sulfonyl group (δ ~7.5–8.5 ppm for aromatic protons) .
  • Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]+^+ ~400–420 Da based on analogs) .
  • Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across different assays?

  • Methodological Answer :
  • Assay standardization : Use positive controls (e.g., doxorubicin for cytotoxicity) and normalize data to cell viability (MTT assay) or enzyme activity (e.g., IC50_{50} values) .
  • Solubility adjustments : Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation artifacts .
  • Orthogonal validation : Cross-verify results using SPR (surface plasmon resonance) for binding affinity or transcriptomics to identify downstream targets .

Q. What strategies are effective for studying the reaction mechanisms of the ethylsulfonylanilino group in this compound?

  • Methodological Answer :
  • Kinetic isotope effects (KIE) : Replace reactive hydrogens with deuterium to probe rate-determining steps in sulfonamide hydrolysis .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map transition states and identify nucleophilic/electrophilic sites .
  • Trapping intermediates : Use quenching agents (e.g., sodium thiosulfate) or low-temperature NMR to isolate reactive intermediates .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

  • Methodological Answer :
  • Forced degradation studies : Expose the compound to 0.1 M HCl (acidic), 0.1 M NaOH (basic), and H2_2O2_2 (oxidative) at 40–60°C for 24–72 hours .
  • HPLC monitoring : Use a C18 column (gradient: 10–90% acetonitrile/water) to quantify degradation products. Major degradation pathways (e.g., nitrile hydrolysis) can be identified via mass shifts .
  • Arrhenius modeling : Predict shelf-life by extrapolating degradation rates at elevated temperatures to 25°C .

Q. What computational approaches are recommended for predicting the compound’s pharmacokinetic (PK) properties?

  • Methodological Answer :
  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition .
  • Molecular docking : Dock the compound into target proteins (e.g., carbonic anhydrase IX for anticancer activity) using AutoDock Vina. Validate poses with MD simulations (GROMACS) .
  • Metabolism prediction : Identify likely Phase I/II metabolites with Meteor (Lhasa Limited) .

Data Contradiction Analysis

Q. How should researchers address conflicting spectroscopic data (e.g., NMR shifts) reported for similar analogs?

  • Methodological Answer :
  • Solvent and concentration effects : Re-run NMR in deuterated DMSO vs. CDCl3_3 to assess solvent-induced shifts .
  • Dynamic effects : Perform variable-temperature NMR to detect conformational exchange broadening (e.g., cyclopentyl ring puckering) .
  • X-ray crystallography : Resolve ambiguity by obtaining a crystal structure (if feasible) to confirm bond lengths/angles .

Q. What experimental designs mitigate batch-to-batch variability in synthesis?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use factorial designs to optimize reagent stoichiometry, temperature, and solvent ratios .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like ReactIR for real-time reaction monitoring .
  • Purification protocols : Standardize crystallization conditions (e.g., antisolvent addition rate) or use preparative HPLC with defined gradients .

Tables for Key Data

Property Method Typical Results Reference
Molecular Weight ESI-MS~400–420 Da
logP SwissADME Prediction~2.8 (moderate lipophilicity)
Cytotoxicity (IC50_{50}) MTT assay (HeLa cells)5–20 µM (varies by substitution pattern)
Thermal Stability TGA/DSCDecomposition >200°C

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